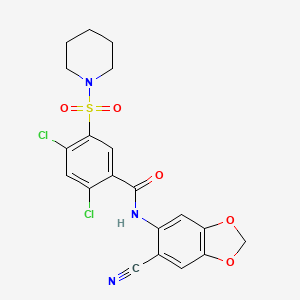![molecular formula C22H24N4O2 B11085323 N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11085323.png)
N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole core, a piperidine ring, and a benzohydrazide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (4-methylpiperidine) react with the indole core.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety can be synthesized by reacting benzoyl chloride with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the indole-piperidine intermediate with the benzohydrazide moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of indole-based compounds.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Biology: It can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core can mimic natural ligands, allowing it to bind to target sites and modulate their activity. The piperidine ring and benzohydrazide moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE: Unique due to its specific combination of functional groups.
N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE: Similar compounds may include other indole-based hydrazides or piperidine-containing derivatives.
Uniqueness
The uniqueness of N’-{(3Z)-1-[(4-METHYL-1-PIPERIDINYL)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}BENZOHYDRAZIDE lies in its specific combination of an indole core, a piperidine ring, and a benzohydrazide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(4-methylpiperidin-1-yl)methyl]indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C22H24N4O2/c1-16-11-13-25(14-12-16)15-26-19-10-6-5-9-18(19)20(22(26)28)23-24-21(27)17-7-3-2-4-8-17/h2-10,16,28H,11-15H2,1H3 |
InChI Key |
ZBMDRDVWQUHIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B11085242.png)
![methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11085243.png)

![(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11085249.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B11085264.png)
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11085270.png)
![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085278.png)
![3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11085285.png)
![2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11085292.png)
![ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11085296.png)

![2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol](/img/structure/B11085317.png)
![2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11085319.png)
![3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)
